Nerofe
Descripción
Structure
2D Structure
Propiedades
Número CAS |
2120397-85-3 |
|---|---|
Fórmula molecular |
C96H129N21O20 |
Peso molecular |
1897.2 g/mol |
Nombre IUPAC |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1 |
Clave InChI |
FNQVICDIQNFNHD-NOQIVBDNSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Origen del producto |
United States |
Origin and Biosynthetic Context of Nerofe
Identification of Tumor Cell Apoptosis Factor (TCApF) and its Human Expression Profiles
Tumor Cell Apoptosis Factor (TCApF), from which Nerofe is derived, is a novel human hormone-like peptide. researchgate.net It was first identified through a bioinformatics screening of the human genome. researchgate.netnih.gov The protein is composed of 84 amino acids. researchgate.netnih.govresearchgate.net
The expression of the cDNA for TCApF has been observed in several human tissues. It is most prominently expressed in the thymus. researchgate.netnih.gov Lower levels of expression are also found in the colon and the frontal lobe of the brain. researchgate.netresearchgate.netnih.gov Immunohistochemical analysis has further specified the location of TCApF within the thymus, localizing it to the medulla and Hassal's corpuscles. researchgate.netnih.govresearchgate.net These regions of the thymus are involved in the process of negative selection of T-cells. nih.gov Functionally, TCApF has been shown to bind to the T1/ST2 receptor, which is a member of the Toll/Interleukin-1 receptor superfamily. nih.govnih.govnih.gov This interaction initiates a signaling cascade that can lead to apoptosis, or programmed cell death, in proliferating cancer cells. nih.govresearchgate.net
| Tissue | Expression Level | Specific Location |
| Thymus | Main | Medulla and Hassal's Corpuscles researchgate.netnih.govresearchgate.net |
| Colon | Partial | Not specified |
| Frontal Lobe | Partial | Not specified |
Derivation of this compound as a Shortened Peptide Analog of TCApF
This compound, also known by the designation dTCApFs, is a synthetic, shortened derivative of the naturally occurring TCApF peptide. researchgate.netcancer.gov It is a 14-amino acid peptide designed to retain the biological activity of the full-length 84-amino acid TCApF protein. nih.govresearchgate.netresearchgate.net As a synthetic analog, this compound was developed to investigate and harness the functional properties of the parent peptide in a smaller, more defined molecule. cancer.govnih.gov Research has confirmed that this short 14-amino acid derivative maintains the anti-cancer activity of TCApF. researchgate.netresearchgate.net
Structural Features and Stereochemical Considerations of this compound
This compound is a synthetic peptide with a defined primary structure and specific stereochemistry. nih.gov It is composed of a sequence of 14 amino acids. researchgate.netnih.govcancer.govresearchgate.net
A critical structural feature of this compound is the stereochemical configuration of its constituent amino acids. The peptide is synthesized exclusively from D-amino acids. nih.gov This "all-d" configuration is a significant modification from naturally occurring peptides, which are typically composed of L-amino acids. This stereochemical arrangement can influence the peptide's stability, resistance to enzymatic degradation, and three-dimensional structure.
The specific amino acid sequence and other key structural details are summarized below.
| Feature | Description |
| Compound Name | This compound (dTCApFs) |
| Type | Synthetic Peptide cancer.govnih.gov |
| Length | 14 amino acids researchgate.netnih.govcancer.govresearchgate.net |
| Molecular Formula | C96H129N21O20 nih.gov |
| Molecular Weight | 1897.2 g/mol nih.gov |
| Amino Acid Sequence | Trp-Trp-Thr-Phe-Phe-Leu-Pro-Ser-Thr-Leu-Trp-Glu-Arg-Lys nih.gov |
| Stereochemistry | Composed of all D-amino acids nih.gov |
Molecular Mechanisms of Action of Nerofe
Investigations into T1/ST2 Receptor (IL1RL1) Binding and Interaction Dynamics
The interaction between Nerofe and the T1/ST2 receptor, also known as Interleukin 1 Receptor-Like 1 (IL1RL1), is a critical initiating event in its mechanism of action. wseas.us This interaction is characterized by a high degree of specificity, which underpins the targeted nature of this compound's anti-cancer activity.
Receptor Overexpression Patterns in Proliferating Neoplastic Cells
The selective action of this compound is intrinsically linked to the expression levels of the T1/ST2 receptor on the cell surface. wseas.us Research has demonstrated that the T1/ST2 receptor is significantly overexpressed in a variety of proliferating cancer cells compared to their non-proliferating counterparts. wseas.usnih.gov This differential expression is a key determinant of this compound's ability to selectively target and eliminate tumor cells. wseas.us High levels of T1/ST2 expression have been observed in various cancer types, including but not limited to, acute myeloid leukemia, breast carcinoma, glioblastoma, neuroblastoma, prostate cancer, and lung cancer. wseas.usnih.gov A retrospective biomarker analysis has further substantiated these findings, revealing that patients whose tumors expressed higher levels of the T1/ST2 receptor exhibited a more favorable response to this compound treatment. nih.gov
| Cancer Type | Cell Line | T1/ST2 Expression Level |
|---|---|---|
| Acute Myeloid Leukemia | U937 | High |
| Breast Carcinoma | MCF7 | High |
| Glioblastoma | - | High |
| Neuroblastoma | - | High |
| Prostate Cancer | - | High |
| Lung Cancer | - | High |
Ligand-Receptor Dimerization and Internalization Processes
Upon binding to the T1/ST2 receptor, this compound is believed to initiate a cascade of events that includes receptor dimerization and subsequent internalization. While the precise dynamics of this compound-induced dimerization are still under investigation, the binding of its natural ligand, IL-33, to the T1/ST2 receptor is known to induce the formation of a heterodimeric complex with the IL-1 receptor accessory protein (IL-1RAcP). nih.gov This dimerization is a crucial step for the transduction of downstream signals. nih.gov Following binding, the this compound-T1/ST2 receptor complex is internalized by the cell. wseas.us This process of internalization effectively removes the receptor from the cell surface, a phenomenon that has been observed as a disappearance of T1/ST2 receptors following incubation of cells with this compound. wseas.us
Apoptosis Induction Pathways Mediated by this compound
The binding of this compound to the T1/ST2 receptor ultimately leads to the induction of apoptosis through a novel mechanism that involves the interplay of endoplasmic reticulum stress and the activation of the caspase cascade. nih.gov
Endoplasmic Reticulum (ER) Stress Induction and Golgi Apparatus Dysfunction
A key feature of this compound's mechanism of action is its ability to induce significant stress on the endoplasmic reticulum (ER) and disrupt the normal function of the Golgi apparatus. nih.govnih.gov Studies have shown that this compound is located in the Golgi apparatus of treated cells. nih.gov Its presence leads to structural changes in the Golgi, resulting in a loss of its function. nih.govnih.gov This dysfunction, in turn, triggers a state of ER stress, characterized by the accumulation of unfolded and misfolded proteins within the ER lumen. nih.gov This induction of ER stress is a critical step in the apoptotic pathway initiated by this compound. nih.gov
Downregulation of ER Stress Repair Mechanisms
In addition to inducing ER stress, this compound also actively suppresses the cell's natural mechanisms for repairing this stress. nih.gov Specifically, long-term exposure to this compound leads to the downregulation of spliced X-box-binding protein 1 (sXBP1). nih.govnih.gov sXBP1 is a crucial transcription factor in the unfolded protein response (UPR), a cellular pathway designed to alleviate ER stress. nih.gov By downregulating sXBP1, this compound effectively dismantles the ER stress repair machinery, thereby committing the cell to an apoptotic fate. nih.gov
Caspase Cascade Activation (Caspase-8, Caspase-9, Caspase-3)
The culmination of this compound-induced cellular stress is the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis. wseas.us this compound has been shown to activate both initiator and executioner caspases. wseas.usnih.gov Specifically, the binding of this compound to the T1/ST2 receptor leads to the activation of Caspase-8. wseas.us Concurrently, this compound induces the degradation of the anti-apoptotic protein Bcl-2, which leads to the activation of the initiator caspase, Caspase-9. wseas.us Both of these pathways converge on the activation of the executioner caspase, Caspase-3, which then proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. wseas.us
| Molecule | Role in this compound-Mediated Pathway | Effect of this compound |
|---|---|---|
| T1/ST2 (IL1RL1) | Receptor for this compound | Binding and Internalization |
| sXBP1 | ER Stress Repair | Downregulation |
| Bcl-2 | Anti-apoptotic protein | Degradation |
| Caspase-8 | Initiator Caspase | Activation |
| Caspase-9 | Initiator Caspase | Activation |
| Caspase-3 | Executioner Caspase | Activation |
Modulation of B-cell Lymphoma 2 (Bcl-2) Protein Family Members
Research has shown that this compound, also referred to as TCApF, directly impacts the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. Specifically, treatment with this compound leads to a significant degradation of the anti-apoptotic protein Bcl-2. wseas.us This reduction in Bcl-2 levels disrupts the balance between pro- and anti-apoptotic proteins, thereby lowering the threshold for apoptosis induction in cancer cells. The degradation of Bcl-2 is a key event that facilitates the downstream activation of caspases, ultimately leading to programmed cell death. wseas.us
Deoxyribonucleic Acid (DNA) Fragmentation Mechanisms
A hallmark of apoptosis is the fragmentation of nuclear DNA. This compound's pro-apoptotic activity culminates in this critical event. The apoptotic cascade initiated by this compound, which includes the degradation of Bcl-2 and the activation of caspases 8, 9, and 3, directly leads to the fragmentation of DNA within the cancer cells. wseas.us This has been visually confirmed in laboratory studies where the addition of this compound to proliferating cancer cells, such as the U937 cell line, resulted in the characteristic ladder pattern of DNA fragmentation on gel electrophoresis. wseas.us This process signifies the irreversible commitment of the cell to apoptosis.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, JNK)
This compound has been found to activate specific pathways within the Mitogen-Activated Protein Kinase (MAPK) family, namely the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. wseas.us The activation of these stress-activated protein kinase pathways is another mechanism through which this compound exerts its pro-apoptotic effects. JNK activation, for instance, has been reported to induce the degradation of the Bcl-2 protein, further linking this signaling pathway to this compound's modulation of the Bcl-2 family and subsequent apoptosis. wseas.us In some contexts, particularly in combination with other agents like doxorubicin (B1662922), this compound has been associated with the downregulation of KRAS and MAPK1/2 gene expression through the induction of microRNA miR-217. researchgate.netnih.gov
Immunomodulatory Roles of this compound
Beyond its direct cytotoxic effects on tumor cells, this compound plays a crucial role in modulating the immune system to recognize and attack cancer. It has been shown to transform an immunosuppressive tumor microenvironment into an immune-stimulatory one. researchgate.net
Activation of Innate Immune Responses within the Tumor Microenvironment
A key aspect of this compound's immunomodulatory function is its ability to activate the innate immune system within the tumor microenvironment (TME). nih.gov Treatment with this compound has been shown to stimulate an innate immune response, which is the body's first line of defense against pathogens and abnormal cells, including cancer cells. nih.gov This activation helps to overcome the immune-suppressive state often found in the TME of tumors with mutations in genes like KRAS. immunesk.com
Regulation of Anti-Cancer Cytokine Expression (e.g., Interleukin-2 (B1167480), Interferon-gamma, Interleukin-10)
This compound treatment has been observed to increase the expression of key anti-cancer cytokines. Specifically, studies have documented a rise in the immunostimulatory cytokines Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) following this compound administration, often in combination with doxorubicin. researchgate.netnih.gov These cytokines are vital for a robust anti-tumor immune response, with IL-2 promoting the proliferation and activation of T-cells and Natural Killer (NK) cells, and IFN-γ enhancing antigen presentation and having direct anti-proliferative effects on tumor cells.
| Cytokine | Effect of this compound Treatment |
| Interleukin-2 (IL-2) | Increased Expression |
| Interferon-gamma (IFN-γ) | Increased Expression |
Recruitment and Polarization of Immune Cells (e.g., Natural Killer Cells, M1 Macrophages)
The changes in the cytokine milieu induced by this compound contribute to the recruitment and functional polarization of immune cells within the tumor. Research has demonstrated that treatment with this compound leads to the recruitment of Natural Killer (NK) cells and M1 macrophages to the tumor site. researchgate.netnih.gov NK cells are potent cytotoxic lymphocytes of the innate immune system that can directly kill tumor cells. M1 macrophages, as opposed to the tumor-promoting M2 phenotype, are pro-inflammatory and play a significant role in anti-tumor immunity by phagocytosing tumor cells and producing inflammatory cytokines. immunesk.com This shift in the immune cell population within the TME from an immunosuppressive to an immune-active state is a critical component of this compound's therapeutic effect. immunesk.com
| Immune Cell Type | Effect of this compound Treatment in TME |
| Natural Killer (NK) Cells | Recruitment |
| M1 Macrophages | Recruitment and Polarization |
Angiogenesis Inhibition through this compound Action
This compound demonstrates a potent anti-angiogenic effect, a crucial mechanism in restricting tumor growth by inhibiting the formation of new blood vessels. immunesk.comimmunesk.com Pre-clinical and clinical studies have indicated that this compound interferes with the development of the vascular network necessary for tumors to thrive. immunesk.comcancer.gov This inhibitory action is a key component of its multi-faceted approach to cancer treatment. immunesk.com A phase I clinical trial highlighted a significant anti-angiogenesis effect, where a marked decrease in multiple plasma angiogenic factors was observed across patients in two separate cohorts. immunesk.com
A primary mechanism by which this compound inhibits angiogenesis is through the suppression of key pro-angiogenic factors. immunesk.com Angiogenesis is a complex process controlled by a balance of stimulating and inhibiting chemical signals, with factors like Vascular Endothelial Growth Factor (VEGF) playing a pivotal role in promoting the growth of new blood vessels. cancer.govmdpi.com
Research has shown that this compound treatment leads to a substantial reduction in the circulating levels of several critical angiogenic factors. immunesk.comnih.gov In a clinical setting, patients treated with this compound exhibited a significant, orders-of-magnitude decrease in plasma levels of Vascular Endothelial Growth Factor A (VEGF-A). immunesk.com VEGF-A is a key signaling protein that stimulates the formation of blood vessels. nih.govyoutube.com By binding to receptors on endothelial cells, it triggers signaling pathways that lead to vascular growth and survival. cancer.govnih.gov
Beyond VEGF-A, this compound's suppressive action extends to a range of other important pro-angiogenic molecules. immunesk.com The table below summarizes the observed effects on various plasma angiogenesis factors following this compound administration in a clinical trial. immunesk.com
| Pro-Angiogenic Factor | Observed Effect of this compound |
|---|---|
| Vascular Endothelial Growth Factor A (VEGF-A) | Strong Decrease |
| Vascular Endothelial Growth Factor D (VEGF-D) | Strong Decrease |
| Platelet-Derived Growth Factor AA (PDGF-AA) | Strong Decrease |
| Platelet-Derived Growth Factor BB (PDGF-BB) | Strong Decrease |
| acidic Fibroblast Growth Factor (aFGF) | Strong Decrease |
| basic Fibroblast Growth Factor (bFGF) | Strong Decrease |
| Angiopoietin-1 | Strong Decrease |
While Fms-Related Tyrosine Kinase 1 (Flt-1), also known as soluble VEGF receptor 1, is a known endogenous inhibitor of VEGF that functions as a decoy receptor, the direct modulation of Flt-1 by this compound is not as extensively detailed. nih.govmdpi.com However, by significantly reducing the expression of multiple ligands like VEGF-A, this compound effectively disrupts the signaling required for tumor-induced blood vessel formation. immunesk.comcancer.gov
The suppression of pro-angiogenic factors by this compound directly impacts the function of endothelial cells, which are the primary cells lining blood vessels and are central to the process of neovascularization (the formation of new blood vessels). immunesk.comcancer.govmdpi.com The growth, migration, and differentiation of these cells are tightly regulated by growth factors. cancer.govnih.gov
By diminishing the availability of crucial stimulators like VEGF-A, this compound interferes with the signaling cascades that promote endothelial cell proliferation and survival. cancer.govnih.gov This disruption hinders the ability of endothelial cells to form the sprouting tubes that mature into new blood vessels, thereby inhibiting neovascularization and restricting the tumor's access to essential oxygen and nutrients. cancer.govmdpi.com
Modulation of Oncogenic Signaling Pathways
This compound's mechanism of action extends to the direct modulation of intracellular signaling pathways that are fundamental to cancer cell growth and survival. nih.govresearchgate.net A key focus of its activity is the Kirsten rat sarcoma viral oncogene homolog (KRAS) pathway, which is frequently mutated in various cancers, including pancreatic, colorectal, and lung cancers. nih.govimmunesk.com
Mutations in the KRAS gene often lead to the protein being perpetually active, promoting uncontrolled cell growth and proliferation. nih.gov this compound has been shown to counteract this by downregulating the expression of mutated KRAS (mtKRAS). immunesk.com This effect has been observed in human pancreatic, colorectal, and non-small cell lung cancer tumor models. immunesk.com
In laboratory studies using metastatic colorectal cancer (mCRC) cell lines, treatment with this compound in combination with Doxorubicin resulted in a dramatic decrease in KRAS protein levels. nih.govresearchgate.net This downregulation of the KRAS signaling pathway is a critical step that contributes to enhanced apoptosis, or programmed cell death, of tumor cells. nih.govnih.gov
The following table presents data from a Western blot analysis quantifying the reduction in KRAS protein expression in different mCRC cell lines after treatment.
| Cell Line | Treatment | KRAS Protein Expression (% of Untreated) |
|---|---|---|
| SW480 | This compound + DOX | Dramatically Decreased |
| CT26 | This compound + DOX | Dramatically Decreased |
| HT29 | This compound + DOX | Dramatically Decreased |
Data derived from Western blot analysis as described in published research. nih.govresearchgate.net
The mechanism by which this compound downregulates KRAS involves the modulation of microRNAs, which are small non-coding RNA molecules that regulate gene expression. nih.gov Specifically, this compound's action on the KRAS pathway is mediated through the upregulation of microRNA-217 (miR-217). nih.govresearchgate.netnih.gov
Studies have established that miR-217 functions as a tumor suppressor by directly targeting the KRAS gene. nih.govnih.gov In experiments with mCRC cell lines, combined treatment with this compound and Doxorubicin led to a marked increase in the cellular levels of miR-217. nih.govresearchgate.net This elevation in miR-217 corresponds directly with the observed decrease in KRAS protein expression, confirming that this compound's ability to inhibit this critical oncogenic pathway is achieved by enhancing the expression of its natural regulator, miR-217. nih.govresearchgate.net
Mechanisms Underpinning Cellular Selectivity
A significant attribute of this compound is its cellular selectivity, exhibiting cytotoxicity towards cancer and inflamed cells while not affecting healthy, non-proliferating cells. immunesk.comnih.gov This selectivity is fundamentally linked to the differential expression of a specific cell surface receptor: T1/ST2. nih.govnih.gov
The T1/ST2 receptor is sparsely expressed in most healthy tissues. nih.gov In contrast, it is strongly overexpressed in tumors with KRAS mutations and on various cancer cells. nih.govnih.gov this compound utilizes this receptor to gain entry into the cell. nih.govresearchgate.netnih.gov Consequently, this compound preferentially targets and enters cells with high levels of T1/ST2 expression, namely cancer cells, sparing healthy tissues that lack significant receptor presence. nih.govnih.gov
Once inside the cancer cell, this compound induces apoptosis through a novel mechanism that involves causing the destruction of the Golgi apparatus and inducing endoplasmic reticulum (ER) stress. immunesk.comnih.gov This targeted entry and subsequent induction of a unique apoptotic pathway underpin the compound's selective action against malignant cells. nih.govnih.gov
Differential Effects on Proliferating Cancer Cells Versus Non-Proliferating or Healthy Cells
Research has consistently shown that this compound selectively induces apoptosis in proliferating cancer cells while having no such effect on non-proliferating or healthy cells. wseas.usmedchemexpress.com This selective cytotoxicity is a critical feature of its therapeutic potential. In vitro studies have demonstrated this compound's ability to induce apoptosis across a range of cancer cell lines, including acute myeloid leukemia (AML), breast carcinoma (MCF7), glioblastoma, neuroblastoma, prostate cancer, and lung cancer cells. wseas.usmedchemexpress.com In stark contrast, non-proliferating cells remain unaffected by the peptide. wseas.usmedchemexpress.com
The mechanism underlying this differential effect involves the induction of cellular stress pathways specifically in cancer cells. This compound enters the cell and localizes in the Golgi apparatus, leading to its destruction and subsequent endoplasmic reticulum (ER) stress. nih.govnih.gov This disruption of Golgi function, combined with the downregulation of the ER stress repair mechanism, ultimately triggers programmed cell death, or apoptosis, in cancer cells. nih.gov This process involves the activation of caspase-8 and Bcl-2 mediated apoptotic pathways. nih.gov
The selective action against proliferating cells is fundamental to this compound's mode of action. By targeting the cellular machinery that is highly active during proliferation, this compound spares quiescent, healthy cells, a desirable characteristic for an anti-cancer agent.
Role of T1/ST2 Receptor Expression Levels in Mediating Selectivity
The selectivity of this compound is intrinsically linked to the expression levels of the T1/ST2 receptor on the cell surface. wseas.usmedchemexpress.com this compound utilizes the T1/ST2 receptor, a member of the Toll/Interleukin-1 receptor superfamily, to enter cells. nih.govresearchgate.net The level of T1/ST2 receptor expression directly correlates with the cell's susceptibility to this compound-induced apoptosis. wseas.usmedchemexpress.com
Cancer cells, in particular, have been shown to overexpress the T1/ST2 receptor, making them prime targets for this compound. nih.gov The binding of this compound to this receptor initiates a signaling cascade that leads to apoptosis. wseas.usnih.gov This is the first reported instance of the T1/ST2 receptor being linked to apoptosis, highlighting a novel therapeutic pathway. wseas.usmedchemexpress.com
The dependence on T1/ST2 expression for its apoptotic activity underscores the targeted nature of this compound. Cells with low or negligible levels of this receptor, which includes many non-proliferating, healthy cells, are consequently not susceptible to the cytotoxic effects of the peptide. nih.gov This receptor-mediated selectivity is a cornerstone of this compound's mechanism, allowing it to distinguish between cancerous and non-cancerous cells.
The table below summarizes the differential effects of this compound based on cell type and T1/ST2 receptor expression.
| Cell Type | Proliferation Status | T1/ST2 Receptor Expression | Effect of this compound |
| Cancer Cells (e.g., AML, Breast, Lung) | Proliferating | High | Apoptosis Induction wseas.usmedchemexpress.com |
| Healthy/Normal Cells | Non-proliferating | Low/Negligible | No Apoptotic Effect wseas.usnih.gov |
Preclinical Research Methodologies and Findings on Nerofe Activity
In Vitro Cellular Studies
Preclinical in vitro studies have explored the effects of Nerofe on various cancer cell lines, focusing on cell viability, proliferation, and the induction of cellular stress.
Assessment of Cell Viability and Proliferation in Diverse Cancer Cell Lines (e.g., Pancreatic, Breast, Ovarian, Colorectal, Acute Myeloid Leukemia)
Studies have demonstrated that this compound, particularly in combination with Doxorubicin (B1662922) (DOX), substantially reduces the viability of tumor cells. The combination of this compound and DOX has shown a synergistic effect on the viability of metastatic colorectal cancer (mCRC) cells, decreasing viability by 50–70%. nih.gov Treatment with this compound alone in some colorectal cancer cell lines (SW480 and HT-29) initially showed an apparent increase in viability when measured by a resazurin (B115843) assay, which assesses mitochondrial activity. This is attributed to this compound causing ER stress, which can increase mitochondrial activity prior to apoptosis induction. nih.gov In contrast, DOX alone reduced cell viability by only 10–15%, while its combination with this compound led to a dose-dependent reduction in viability across three different cell lines. nih.gov
This compound (dTCApFs) has also been shown to inhibit the proliferation of cancer cells from various lineages, including acute myeloid leukemia (AML) (U937 cells), human breast carcinoma (MCF7), human glioblastoma, human neuroblastoma, human prostate cancer, and human lung cancer proliferating cells. researchgate.net This effect appears to be selective for proliferating cells and is related to the level of T1/ST2 receptor expression. researchgate.net
Table 1: Effect of this compound and Doxorubicin Combination on Metastatic Colorectal Cancer Cell Viability
| Cell Line | Treatment | Viability (% of Untreated) |
| mCRC | This compound + DOX | 30-50 |
| SW480 | This compound alone | Apparent increase |
| HT-29 | This compound alone | Apparent increase |
| Various | DOX alone | 85-90 |
| Various | This compound + DOX | Dose-dependent reduction |
Analysis of Reactive Oxygen Species (ROS) Production
The combination of this compound and DOX has been found to result in a significant increase in reactive oxygen species (ROS) production in metastatic colorectal cancer cells. nih.gov This combination treatment led to a staggering 60–80% increase in ROS production compared to approximately 60% with this compound alone or 10% with DOX alone. nih.gov Elevated levels of ROS can induce oxidative stress, leading to damage to cellular components and ultimately triggering cell death pathways. mdpi.comnih.gov
Table 2: Effect of this compound and Doxorubicin on Reactive Oxygen Species (ROS) Production in mCRC Cells
| Treatment | Increase in ROS Production (%) |
| This compound alone | ~60 |
| DOX alone | ~10 |
| This compound + DOX | 60-80 |
Immunofluorescence and Biochemical Assays for Molecular Target Engagement
Immunofluorescence and biochemical assays, such as Western blot and RT-PCR, have been employed to investigate the molecular targets and pathways modulated by this compound. Studies have shown that this compound enters cells through the T1/ST2 receptor. researchgate.netnih.gov The activation of the T1/ST2 receptor by TCApF (the parent peptide of this compound) has been shown to lead to apoptosis in proliferating cells through the activation of caspases 8, 9, and 3, along with the activation of JNKinase and p38 MAPKinase. researchgate.net
Furthermore, the combination of this compound and DOX has been observed to downregulate KRAS signaling. nih.govresearchgate.net This downregulation is mediated via the upregulation of miR217, a microRNA previously established as a tumor suppressor that directly targets KRAS. nih.gov RT-PCR analysis revealed a marked increase in miR217 levels upon combined treatment with this compound and DOX compared to untreated cells or cells treated with either agent alone. nih.gov Consistent with this, Western blot analysis demonstrated a dramatic decrease in KRAS protein expression levels in mCRC cell lines in response to the combination treatment. nih.govresearchgate.net
Immunohistochemistry (IHC) analysis of tumors in murine models also demonstrated a significant decrease in KRAS levels in response to combined treatment with this compound and DOX. nih.gov IHC is a technique used to visualize the distribution and localization of specific proteins in tissues using labeled antibodies. wikipedia.orgthermofisher.com It is a valuable tool in cancer research for identifying biomarkers and understanding protein expression patterns. wikipedia.orgthermofisher.com
In Vivo Animal Model Investigations
Preclinical in vivo studies using murine models have been conducted to evaluate the efficacy of this compound in inhibiting tumor growth and metastasis.
Efficacy Studies in Murine Xenograft and Syngeneic Tumor Models
Both xenograft and syngeneic murine models are utilized in cancer research to evaluate the efficacy of potential therapies. Xenograft models involve implanting human tumor cells into immunodeficient mice, while syngeneic models use tumor cells derived from a mouse strain implanted into genetically identical, immunocompetent mice. crownbio.compharmalegacy.comnih.govherabiolabs.comkyinno.com Syngeneic models are particularly useful for studying therapies that involve the immune system due to the presence of an intact immune response in the host. crownbio.compharmalegacy.comherabiolabs.comkyinno.com
In vivo experiments using murine models of colorectal cancer (CT26 cells inoculated subcutaneously into C57bl/6 mice) have been performed to confirm findings from cell culture studies. nih.gov These studies demonstrated that combined treatment with this compound and DOX resulted in reduced tumor size. nih.gov
Studies using TCApFs (this compound) in mice with induced AML terminated cancer development and eliminated metastatic cell colonies from bone marrow and spleen, suggesting a potential to reduce cancer recurrence. researchgate.net In a murine model using NB4 human promyelocytic cells, treatment with 1.0 mg/Kg of TCApFs resulted in tumor eradication in a significant proportion of mice. researchgate.net
In a breast cancer model using Balb/C females inoculated with EMT6 cells (mammary gland carcinoma), treatment with this compound showed an effect on tumor growth compared to a saline control group. immunesk.com
Evaluation of Tumor Growth Inhibition and Metastasis Suppression
Preclinical studies indicate that this compound can influence tumor growth and metastasis. In the murine colorectal cancer model, the combination of this compound and DOX led to reduced tumor size. nih.gov
TCApFs (this compound) has been shown not only to suppress tumor growth but also to enable the eradication of developed tumors in AML models. researchgate.net The elimination of metastatic cell colonies from bone marrow and spleen in these models highlights a potential for metastasis suppression. researchgate.net
Furthermore, this compound has been reported to decrease the secretion of proteins associated with cancer metastasis by cancer cells and to directly inhibit the migration of cancer cells in vitro. google.com While detailed in vivo metastasis suppression data beyond the AML model is not explicitly detailed in the provided snippets, the in vitro findings and the eradication of metastatic colonies in AML models suggest this as a potential area of this compound activity. researchgate.netgoogle.com
Analysis of Tumor Microenvironment Remodeling and Immune Cell Infiltration
Preclinical investigations into the activity of this compound have highlighted its significant impact on the tumor microenvironment (TME), particularly in remodeling the immunosuppressive landscape and promoting immune cell infiltration. This compound, a 14 amino acid peptide, functions as an inhibitor of suppression of tumorigenicity 2 (ST2), an immune checkpoint receptor found on various cells within the TME, including tumor cells and tumor-associated macrophages. ascopubs.orgascopubs.orgresearchgate.netasco.org
Blocking ST2 with this compound has demonstrated the capacity to transform an immunosuppressive TME into one that is immune-stimulatory. ascopubs.orgascopubs.orgresearchgate.netasco.org Studies utilizing preclinical models have shown that this compound activates the immune system to target tumor cells. nih.govresearchgate.net This activation is characterized by an increase in the levels of key immunostimulatory cytokines, such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). nih.govresearchgate.net
Furthermore, preclinical data indicate that this compound treatment promotes the recruitment of specific immune cell populations to the tumor site. Observations include an increase in natural killer (NK) cells and M1 macrophages within the tumor tissue. nih.govresearchgate.net Earlier studies, referenced in the context of preclinical findings, also suggested that this compound enhances the levels of activators for NK cells (IL-21 and IL12p70) and dendritic cells (DCs) (IL-2 and GM-CSF). nih.govresearchgate.net This effect was associated with the recruitment of both NK and DC cells to tumors, pointing towards an activation of the innate immune response. nih.govresearchgate.net
While this compound alone demonstrates immunomodulatory effects, preclinical studies exploring combination therapies have provided further insights into its potential to influence both innate and adaptive immunity. The combination of this compound with low-dose doxorubicin, for instance, has shown synergistic effects, contributing to the activation of both arms of the immune system. nih.gov Low-dose doxorubicin has been linked to the depletion of myeloid-derived suppressor cells (MDSCs) and the induction of immunogenic cell death, as well as an increase in T-cell infiltration and diversity within tumors. nih.gov These findings collectively suggest that this compound's interaction with the TME involves a multi-faceted approach, impacting cytokine profiles and influencing the composition and activation state of immune cells, thereby contributing to a more favorable anti-tumor immune response.
Preclinical findings regarding this compound's impact on the tumor microenvironment and immune cell infiltration are summarized in the table below:
| Effect on Tumor Microenvironment/Immune Cells | Observation in Preclinical Models |
| Transformation of TME | Shift from immunosuppressive to immune-stimulatory ascopubs.orgascopubs.orgresearchgate.netasco.org |
| Immune System Activation | Activation against tumor cells nih.govresearchgate.net |
| Increased Immunostimulatory Cytokines | Elevated IL-2 and IFN-γ levels nih.govresearchgate.net |
| Recruitment of Immune Cells | Increased NK cells and M1 macrophages in tumor nih.govresearchgate.net |
| Activation of NK and DC Cells | Increased NK cell activators (IL-21, IL12p70) and DC activators (IL-2, GM-CSF) nih.govresearchgate.net |
| Potential Impact on Adaptive Immunity (in combination) | Increased T-cell infiltration and diversity (with doxorubicin) nih.gov |
| Reduction of Immunosuppressive Cells (in combination) | MDSC depletion (with doxorubicin) nih.gov |
Beyond its direct effects on immune cells, this compound has also been shown in preclinical models to induce microRNA miR-217, which is involved in downregulating KRAS and MAPK1/2 gene expression. ascopubs.orgascopubs.orgresearchgate.netasco.orgnih.govresearchgate.net Additionally, preclinical studies indicate that this compound can inhibit angiogenesis, a process critical for tumor growth and maintenance of the TME. immunesk.comimmunesk.comcancer.gov These mechanisms further contribute to the remodeling of the TME, making it less conducive to tumor progression and potentially more susceptible to immune attack.
Investigation of Synergistic Therapeutic Combinations with Nerofe
Rationale for Combination Strategies with Chemotherapeutic Agents (e.g., Doxorubicin)
The rationale for combining Nerofe with chemotherapeutic agents such as Doxorubicin (B1662922) stems from the potential for complementary mechanisms of action to achieve enhanced anti-tumor effects. Doxorubicin, an anthracycline, is a widely used chemotherapy drug that damages DNA and inhibits enzymes necessary for DNA repair and cell division. cancer.gov Preclinical studies have shown that the combination of this compound and Doxorubicin exhibits a synergistic effect, leading to a substantial reduction in the viability of tumor cells, particularly in metastatic colorectal cancer (mCRC) cells. oncotarget.comnih.govoncotarget.comresearchgate.net This synergy is observed in KRAS-mutated and ST2-positive solid tumors, highlighting a potential targeted approach for this challenging subset of cancers. researchgate.netcancer.govascopubs.org The combination has been shown to reduce cell viability by 50-70% in mCRC cell lines. nih.govresearchgate.net Interestingly, treatment with this compound alone sometimes showed an apparent increase in viability in certain cell lines when measured by assays that assess mitochondrial activity, which is attributed to this compound-induced ER stress increasing mitochondrial activity prior to apoptosis. oncotarget.comnih.govresearchgate.net The synergistic effect with Doxorubicin suggests that combining these agents can overcome this initial effect and drive enhanced cell death. oncotarget.comnih.govresearchgate.net
Molecular Basis of Synergistic Effects in Cancer Cell Apoptosis and ER Stress Induction
The synergistic effects of this compound and Doxorubicin on cancer cell apoptosis and ER stress induction are mediated through several interconnected molecular pathways. This compound induces apoptosis by causing the destruction of the Golgi apparatus, which in turn leads to the induction of ER stress. nih.govnih.govnih.gov Furthermore, this compound downregulates the ER stress repair mechanism by reducing the levels of spliced X-box-binding protein 1 (sXBP1), a key transcription factor in the ER stress response. nih.govnih.govoncotarget.com This dual action of inducing ER stress while inhibiting its repair mechanism promotes apoptosis. nih.govnih.gov
Doxorubicin is known to inhibit the Unfolded Protein Response (UPR), which is part of the ER stress response. nih.gov Specifically, Doxorubicin has been shown to inhibit the IRE1α-XBP1 axis of the UPR. oncotarget.com Therefore, the combination of this compound and Doxorubicin likely enhances ER stress and inhibits the ER stress response mechanism collectively, leading to increased cancer cell apoptosis. oncotarget.comnih.gov
Beyond ER stress, the combination of this compound and Doxorubicin also impacts KRAS signaling. Studies have shown that this combination downregulates KRAS signaling via the upregulation of miR217. oncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net miR217 acts as a tumor suppressor and directly targets KRAS. nih.govresearchgate.netjensenlab.org This downregulation of KRAS contributes to the enhanced apoptosis observed with the combination treatment. oncotarget.comnih.govresearchgate.netoncotarget.comoncotarget.com
The synergistic effect on cell viability and reactive oxygen species (ROS) production has been observed in metastatic colorectal cancer cell lines. nih.govresearchgate.net
| Treatment Combination | Effect on mCRC Cell Viability (%) | Effect on ROS Production |
| This compound alone | Apparent increase (prior to apoptosis) | Increased nih.gov |
| Doxorubicin alone | Reduced by 10-15% oncotarget.com | Not specified in snippets |
| This compound + Doxorubicin | Reduced by 50-70% nih.govresearchgate.net | Increased nih.gov |
Note: Data on specific percentage changes for ROS production with individual agents or the combination was not consistently available across snippets to populate a detailed table.
Impact on Tumor Microenvironment Transformation towards Immunostimulatory Phenotypes
The combined treatment leads to the activation of the immune system within the tumor. nih.govoncotarget.comoncotarget.comresearchgate.net This is manifested by an increase in the levels of immunostimulatory cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). nih.govoncotarget.comoncotarget.comresearchgate.net These cytokines play key roles in promoting the activity and proliferation of various immune cells.
Furthermore, the combination treatment results in the recruitment of key immune effector cells to the tumor site, including Natural Killer (NK) cells and M1 macrophages. nih.govoncotarget.comoncotarget.comresearchgate.net NK cells are cytotoxic lymphocytes that can directly kill cancer cells, while M1 macrophages are a type of tumor-associated macrophage known for their pro-inflammatory and anti-tumor functions. nih.govoncotarget.comoncotarget.comresearchgate.net
This compound alone has also been reported to activate the immune system and increase the levels of NK cell activators (IL-21 and IL12p70) and dendritic cell (DC) activators (IL-2 and GM-CSF), as well as promote the recruitment of NK and DC cells to tumors. nih.govresearchgate.net Low doses of Doxorubicin have also been shown to activate the adaptive immune system. nih.gov The combined effect leverages these individual capabilities to induce a more robust anti-tumor immune response, effectively transforming "cold" tumors (those with low immune infiltration) into "hot" tumors (those with significant immune cell presence). immunesk.com This shift in the TME contributes significantly to the synergistic anti-tumor activity observed with the this compound and Doxorubicin combination. oncotarget.comnih.govresearchgate.netoncotarget.comascopubs.orgoncotarget.comresearchgate.netimmunesk.com
Biomarker Discovery and Validation in Nerofe Research
T1/ST2 Receptor Expression as a Predictive Biomarker for Nerofe Responsiveness
The T1/ST2 receptor, also known as IL1RL1, has been identified as a key target for this compound nih.govpharmaceutical-technology.commycancergenome.org. Studies indicate that this compound binds to the T1/ST2 receptor, which is notably overexpressed in various cancer cell types, including those found in breast carcinoma, glioblastoma, neuroblastoma, prostate cancer, lung cancer, acute myeloid leukemia, colorectal cancer, and non-small-cell lung cancer ncats.ionih.govmycancergenome.orgnih.gov. The level of T1/ST2 receptor expression appears to be linked to the selectivity of apoptosis induced by TCApF, the parent peptide of this compound ncats.io.
Research suggests that tumor T1/ST2 expression may serve as a predictive biomarker for sensitivity to this compound ncats.ioimmunesk.com. Clinical observations have shown that patients whose tumors exhibited positive staining for the T1/ST2 receptor experienced a significantly longer duration of stable disease in a trial compared to patients with negatively stained tumors immunesk.com. Furthermore, a direct correlation has been observed in a clinical study between T1/ST2 positivity in tumors, changes in tumor size, and the induction of endoplasmic reticulum (ER) stress google.com. Preclinical studies using ST2 gene knockout cells demonstrated that treatment with dTCApFs (this compound) did not induce ER stress, supporting the hypothesis that T1/ST2 expression could be a valuable biomarker for selecting patients who are more likely to respond positively to this compound treatment google.com.
Endoplasmic Reticulum Stress Markers (e.g., BiP) as Indicators of Therapeutic Efficacy
This compound (dTCApFs) has been shown to induce endoplasmic reticulum (ER) stress in cancer cells nih.govgoogle.com. The mechanism involves the disruption of Golgi function, leading to the induction of ER stress and a downregulation of the ER stress repair mechanisms nih.gov. BiP, also known as GRP78, is a well-established marker of ER stress google.comjcpjournal.orgnih.govmdpi.com. It functions as a molecular chaperone within the ER lumen, assisting in protein folding google.comnih.gov. The synthesis of BiP is significantly increased under conditions where unfolded polypeptides accumulate in the ER, indicative of ER stress google.com.
Studies have detected an increase in the level of BiP in patients treated with dTCApFs (this compound), and this increase has been correlated with the inhibition of tumor growth in these patients google.com. These findings suggest that ER stress markers, such as BiP, can be utilized as biomarkers to assess the therapeutic effect of this compound treatment in cancer patients google.com. While elevated GRP78/BiP expression in high-grade tumors can sometimes correlate with poor prognosis due to its protective role against ER stress, its induction following this compound treatment appears to be associated with a positive therapeutic outcome, specifically tumor growth inhibition google.commdpi.com. Targeting BiP has also been explored as a strategy to induce ER stress and promote cancer cell death nih.gov.
Potential of Circulating TCApF as a Diagnostic or Prognostic Biomarker for Carcinomas
This compound is a synthetic 14-amino acid peptide derived from the naturally occurring human hormone-peptide Tumor-Cells Apoptosis Factor (TCApF) ncats.ionih.govpharmaceutical-technology.commycancergenome.org. TCApF is endogenously expressed in certain human tissues, including the thymus, colon, and frontal lobes of the brain, with immunohistochemical studies localizing it to the medulla and Hassal's corpuscles of the thymus gland ncats.ionih.gov.
Advanced Research Directions and Translational Perspectives
Computational Approaches in Peptide Design and Optimization for Enhanced Efficacy
The discovery of TCApF, the precursor peptide from which Nerofe is derived, was facilitated by initial bioinformatics screening of the human genome. ozmosi.comnih.govmdpi.com This highlights the foundational role of computational methods in identifying potential therapeutic peptides. In the broader field of peptide therapeutics, computational approaches are extensively utilized for design and optimization to enhance efficacy, selectivity, and stability while reducing toxicity. mdpi.comnih.govsci-hub.seresearchgate.netrsc.orgnih.govrsc.orgmdpi.comnih.govbmrat.orgnih.govmdpi.comnih.gov Techniques such as molecular docking, molecular dynamics simulations, machine learning algorithms, and structural alphabet methods are employed to predict peptide structure, dynamics, and binding affinities. mdpi.comnih.govsci-hub.seresearchgate.netrsc.orgnih.govrsc.orgmdpi.comnih.govbmrat.orgnih.govmdpi.comnih.gov These in silico methods aid in the rational design of peptides with desired properties, such as improved target binding or enhanced cellular penetration. mdpi.comnih.govsci-hub.seresearchgate.netrsc.orgnih.govrsc.orgmdpi.comnih.govbmrat.orgnih.govmdpi.comnih.gov While this compound is a designed peptide derivative nih.govresearchgate.net, specific detailed information regarding the precise computational methodologies applied in the design and optimization of this compound itself for enhanced efficacy is not explicitly detailed in the currently available research. However, the inherent nature of this compound as a synthetic peptide derivative suggests that computational tools likely played a role in its development and characterization, including the prediction of its properties like secondary structure, size, solubility, and compactability. ozmosi.com
Application of Bioinformatics in Gene Sequence Identification and Functional Characterization
Bioinformatics has been instrumental in the identification and characterization of the peptide hormone TCApF, the source from which this compound is derived. ozmosi.comnih.govmdpi.com Through bioinformatics screening of the human genome, the gene encoding TCApF was discovered on chromosome 10. ozmosi.com This gene gives rise to an 84-amino acid protein. ozmosi.com Comparative genomic analysis using bioinformatics tools also identified an analogous gene sequence in the mouse genome, located on chromosome 19. ozmosi.com Furthermore, bioinformatics has been applied to characterize the functional aspects of TCApF, including the study of its expression pattern. Research indicates that the TCApF gene is primarily expressed in the thymus, with partial expression also observed in the colon and the frontal lobes of the brain. ozmosi.commdpi.com This application of bioinformatics has provided crucial insights into the biological origin and initial functional profile of the peptide from which this compound was developed.
Addressing Challenges in Targeted Oncotherapy and Overcoming Resistance Mechanisms
This compound operates as a targeted therapeutic agent by selectively binding to the T1/ST2 receptor, which is frequently overexpressed on proliferating cancer cells. ozmosi.comnih.gov This targeted interaction initiates apoptotic pathways mediated by Caspases 8 and Bcl-2, leading to the death of cancer cells while sparing non-proliferating healthy cells. ozmosi.com Additionally, this compound exhibits anti-angiogenic activity by suppressing the expression of pro-angiogenic factors like VEGFA and VEGFR1 and enhancing the expression of the anti-angiogenic interleukin, IL-10. ozmosi.com
Ethical and Regulatory Frameworks in Peptide Hormone Research
Guidelines for Preclinical and Early Phase Research in Oncology
Developing drugs for oncology indications, such as the potential use of Nerofe in treating certain cancers, requires adherence to specific guidelines for preclinical and early phase clinical research. Preclinical studies are crucial for assessing the potential toxicity and safety of a drug before human trials begin. biomapas.com This involves careful consideration of toxicity and safety signals from in vitro tests and animal models to identify potential risks in later clinical phases. biomapas.com
Early phase oncology trials, typically Phase I studies, traditionally aim to assess the safety and dose range tolerability of a new medicinal product. biomapas.com Designing these trials involves balancing the need for a well-selected patient population to reduce heterogeneity with the opportunity to include a broader population that could potentially benefit from the treatment. precisionformedicine.com There is an ethical obligation to respect the rights and well-being of study participants. precisionformedicine.com
Guidelines for preclinical and early phase clinical assessment in oncology emphasize the importance of a rational framework for developing novel drug candidates. ox.ac.uk This includes defining core preclinical data sets that justify studies in humans and considering appropriate clinical trial designs. ox.ac.uknih.gov Expertise in the relevant disease, treating patients, and collecting necessary patient materials is fundamental for clinical trial sites. biomapas.com Furthermore, technological facilities for advanced translational procedures, such as biomarker determination and biomaterial storage, are important. biomapas.com Adherence to regulations related to clinical research, privacy, and data storage is also essential. biomapas.com
Methodological Considerations and Future Research Avenues
Standardization of Preclinical Models for Predicting Clinical Translation
Preclinical research plays a crucial role in evaluating the potential efficacy and understanding the mechanisms of action of novel therapeutic agents like Nerofe. Studies have utilized preclinical models, such as the administration of this compound to Balb/C mice inoculated with EMT6 murine mammary gland carcinoma cells, to assess its impact on tumor growth researchgate.net. Additionally, preclinical models have been instrumental in demonstrating that this compound induces microRNA miR-217, leading to the downregulation of KRAS and MAPK1/2 gene expression guidetopharmacology.orgfishersci.ca. Xenograft models have also been employed to investigate the synergistic effects of this compound in combination with other agents, such as low-dose doxorubicin (B1662922), on inducing apoptosis in KRAS-mutated, ST2-positive cell lines guidetopharmacology.orgfishersci.ca.
While these preclinical studies provide valuable insights, the standardization of models is a critical consideration for improving the predictability of clinical translation. Utilizing patient samples and developing patient-derived preclinical model systems that accurately reflect the heterogeneity and complexity of human tumors, particularly in diverse oncological contexts, is essential for advancing research. Standardized protocols for establishing and characterizing these models, along with consistent methodologies for evaluating therapeutic response, are necessary to reduce variability and enhance the reliability of preclinical findings. Future research should prioritize the development and adoption of standardized preclinical models that closely mimic the clinical scenarios where this compound is being investigated, including various solid tumor types and hematological malignancies.
Integration of Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of this compound's mechanism of action necessitates the integration of diverse omics datasets. Current correlative studies in clinical trials involving this compound include blood-based analyses of key molecular markers such as KRAS mRNA, miR-217, and cytokines guidetopharmacology.orgfishersci.ca. These analyses provide valuable, albeit focused, molecular insights.
Integrating a broader range of omics data, including genomics, transcriptomics, proteomics, and potentially metabolomics, can offer a more holistic view of the biological systems affected by this compound treatment. For instance, while it is known that this compound induces miR-217 and affects KRAS/MAPK1/2 expression guidetopharmacology.orgfishersci.ca, a comprehensive transcriptomic analysis could reveal other signaling pathways modulated by this compound. Proteomic data could provide insights into the downstream protein-level changes resulting from these transcriptional and post-transcriptional effects. Furthermore, integrating omics data with information on ST2 expression, identified as a potential biomarker for sensitivity to this compound, could help elucidate the complex interplay between receptor expression, downstream signaling, and therapeutic response researchgate.netguidetopharmacology.orgfishersci.ca.
Multi-omics data integration, utilizing advanced computational and machine learning approaches, has the potential to unravel intricate molecular mechanisms, identify novel biomarkers of response or resistance, and stratify patients who are most likely to benefit from this compound therapy. This integrated approach is crucial for moving beyond targeted analyses to a systems-level understanding of this compound's impact on cancer cells and the tumor microenvironment.
Q & A
Basic: How to formulate a rigorous research question for studying Nerofe’s biochemical properties?
Methodological Answer:
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- PICO: "In [cell type/model], how does this compound (intervention) compare to [existing compound] (comparison) in modulating [specific pathway] (outcome)?"
Ensure alignment with gaps in literature (e.g., understudied mechanisms of action) and validate feasibility via preliminary assays. Avoid vague terms like "effect" by specifying molecular targets or phenotypic endpoints .
Advanced: How to design a stratified randomization protocol for in vivo studies testing this compound’s efficacy?
Methodological Answer:
- Step 1: Define strata (e.g., age, genetic background, disease severity) to minimize confounding variables.
- Step 2: Use software like R’s
blockrandor MATLAB’s randomization modules to allocate subjects into treatment/control groups within each stratum. - Step 3: Validate balance using chi-square tests or ANOVA. Document deviations in allocation sequences for transparency .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound experiments?
Methodological Answer:
- Non-linear regression (e.g., log-logistic models) is ideal for sigmoidal dose-response curves.
- EC50/IC50 calculations : Use tools like GraphPad Prism’s "Dose-response – Inhibition" module, ensuring triplicate technical replicates and normalization to controls.
- Report confidence intervals and goodness-of-fit metrics (e.g., R²) to quantify uncertainty .
Advanced: How to resolve contradictions between in vitro and in vivo data on this compound’s bioavailability?
Methodological Answer:
- Triangulation approach: Cross-validate using orthogonal methods (e.g., LC-MS for plasma concentration, microdialysis for tissue penetration).
- Confounding factors: Assess species-specific metabolism (e.g., cytochrome P450 differences) or in vitro model limitations (e.g., static vs. flow conditions).
- Meta-analysis: Pool data from multiple studies using random-effects models to identify systemic biases .
Basic: What ethical considerations apply when recruiting human participants for this compound trials?
Methodological Answer:
- Informed consent: Disclose risks of novel compounds using layperson-friendly summaries.
- Vulnerable populations: Exclude pregnant individuals unless preclinical teratogenicity data is robust.
- Data anonymization: Replace identifiers with codes stored separately from research data .
Advanced: How to integrate systems biology approaches into this compound’s mechanism-of-action studies?
Methodological Answer:
- Multi-omics integration: Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) datasets.
- Network analysis: Use tools like Cytoscape to map this compound’s targets onto pathways (e.g., KEGG, Reactome).
- Validation: Prioritize hub nodes in networks for CRISPR knockout/knock-in experiments .
Basic: What are common pitfalls in interpreting this compound’s cytotoxicity assays?
Methodological Answer:
- False positives: Control for solvent toxicity (e.g., DMSO concentrations >0.1% can artifactually reduce viability).
- Time dependence: Measure apoptosis (Annexin V/PI) alongside ATP-based viability assays to distinguish rapid necrosis from delayed apoptosis.
- Normalization: Use cell-count-normalized metrics (e.g., per 10⁴ cells) rather than raw luminescence values .
Advanced: How to apply FAIR principles for sharing this compound-related datasets?
Methodological Answer:
- Metadata standards: Use ISA-Tab for experimental metadata and CHEMINF for chemical structures.
- Repositories: Deposit in domain-specific databases (e.g., ChEMBL for bioactivity data, Zenodo for raw spectra).
- Licensing: Apply CC-BY 4.0 to enable reuse while requiring attribution .
Basic: How to conduct a systematic literature review on this compound’s prior applications?
Methodological Answer:
- Search strategy: Use Boolean operators in PubMed/Scopus: ("this compound" OR "chemical synonym") AND ("mechanism" OR "kinetics").
- Screening: PRISMA flowchart to document inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
- Quality assessment: Apply GRADE criteria to evaluate bias risk in preclinical studies .
<研究生科研学术常用网站> | 査文献 | 査导师团队 | 获取最新研究内容 | 建立个人文献库10:54
Advanced: What computational methods predict this compound’s off-target interactions?
Methodological Answer:
- Docking simulations: Use AutoDock Vina with flexible side-chain sampling to account for induced-fit binding.
- Machine learning: Train random forest models on ChEMBL bioactivity data to predict kinase or GPCR off-targets.
- Validation: Test top predicted targets via SPR (surface plasmon resonance) binding assays .
Basic: How to ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
- Detailed SOPs: Specify reaction conditions (e.g., inert atmosphere, exact stoichiometry).
- Analytical validation: Include NMR (¹H, ¹³C), HRMS, and HPLC purity (>95%) for each batch.
- Repository sharing: Upload protocols to protocols.io with DOI linkage .
Advanced: How to design a longitudinal study assessing this compound’s chronic toxicity?
Methodological Answer:
- Endpoint selection: Include histopathology (e.g., H&E staining), serum biomarkers (ALT, creatinine), and behavioral assessments.
- Interim analyses: Predefine timepoints (e.g., 6, 12, 18 months) to adjust dosing via DSMB (Data Safety Monitoring Board) review.
- Attrition mitigation: Use survival analysis (Kaplan-Meier curves) to account for dropouts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

